molecular formula C23H25N5O2S B307994 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

カタログ番号 B307994
分子量: 435.5 g/mol
InChIキー: GMEIPBILFXFVSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. A study by Hu et al. (2020) reported that this compound exhibited potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The authors also demonstrated that the compound induced apoptosis in cancer cells by activating the mitochondrial pathway.

作用機序

The mechanism of action of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. For example, a study by Zhang et al. (2019) reported that the compound inhibited the phosphorylation of AKT and ERK1/2, which are crucial signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to exhibit various biochemical and physiological effects. For instance, a study by Hu et al. (2020) reported that the compound induced G2/M cell cycle arrest in cancer cells, which is a crucial mechanism for preventing cancer cell proliferation. The authors also demonstrated that the compound inhibited the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

実験室実験の利点と制限

One of the main advantages of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, its complex synthesis method and low yield may make it difficult to obtain large quantities of the compound for extensive studies. Additionally, the compound's mechanism of action is not fully understood, which may hinder its further development as a cancer therapy.

将来の方向性

Despite the limitations, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several potential future directions for research. One possible direction is to investigate the compound's effects on other signaling pathways involved in cancer cell proliferation and survival. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for the compound may also facilitate its further research and development.
Conclusion:
In conclusion, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has shown promising anti-tumor activity and has potential applications in various fields of research. Its complex synthesis method and limited understanding of its mechanism of action may hinder its further development, but future research may explore its potential applications and develop more efficient synthesis methods.

合成法

The synthesis of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multistep process that requires various reagents and catalysts. The detailed synthesis method has been described in a scientific article by Zhang et al. (2019). The authors reported that the synthesis of this compound involves the condensation of 2-aminopyridine with 5-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent cyclization of the resulting intermediate with hexanethiol and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

特性

製品名

1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

分子式

C23H25N5O2S

分子量

435.5 g/mol

IUPAC名

1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

InChI

InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3

InChIキー

GMEIPBILFXFVSQ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

正規SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。